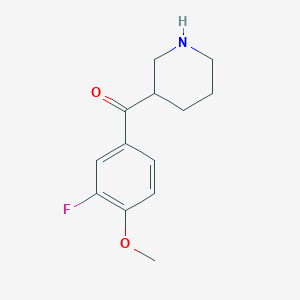![molecular formula C23H29N3O2 B5990994 [3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B5990994.png)
[3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzimidazole Moiety: The benzimidazole group is introduced via a condensation reaction between o-phenylenediamine and a suitable aldehyde or carboxylic acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole moiety or the piperidine ring, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives.
科学研究应用
[3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Biological Research: The compound is used to investigate biological pathways and molecular interactions due to its complex structure.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine ring and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(3-Methoxyphenyl)piperazin-1-yl-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound shares the methoxyphenyl group and piperidine-like structure.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Similar in having a benzimidazole moiety and a complex aromatic structure.
Uniqueness
The uniqueness of [3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-21-10-4-3-9-20(21)24-22(25)15-26-12-6-11-23(16-26,17-27)14-18-7-5-8-19(13-18)28-2/h3-5,7-10,13,27H,6,11-12,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYSSNHYFBOVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCCC(C3)(CC4=CC(=CC=C4)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B5990917.png)
![N-(2-chlorobenzyl)-3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5990922.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5990925.png)
![3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B5990939.png)
![5-[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-5-oxo-2-pentanone](/img/structure/B5990946.png)
![3-{3-[3-(1-azepanylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5990952.png)
![propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B5990956.png)
![N-[2-(allyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5990960.png)
![3-(2-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5990966.png)
![(2-fluoro-4-biphenylyl){1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5990973.png)
![2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5990976.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5990988.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5990989.png)
